molecular formula C21H14N2 B3331969 2,6-Bis(4-pyridylethynyl)toluene CAS No. 865756-45-2

2,6-Bis(4-pyridylethynyl)toluene

Cat. No.: B3331969
CAS No.: 865756-45-2
M. Wt: 294.3 g/mol
InChI Key: XZBXDOGIIUDHHR-UHFFFAOYSA-N
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Description

2,6-Bis(4-pyridylethynyl)toluene is an organic compound with the molecular formula C21H14N2. It is a member of the toluenes and is characterized by the presence of two pyridyl groups attached to a toluene core via ethynyl linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-pyridylethynyl)toluene typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of 2,6-dibromotoluene with 4-ethynylpyridine in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-pyridylethynyl)toluene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridyl ketones, while reduction can produce ethylene or ethane derivatives .

Properties

IUPAC Name

4-[2-[2-methyl-3-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2/c1-17-20(7-5-18-9-13-22-14-10-18)3-2-4-21(17)8-6-19-11-15-23-16-12-19/h2-4,9-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBXDOGIIUDHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C#CC2=CC=NC=C2)C#CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658029
Record name 4,4'-[(2-Methyl-1,3-phenylene)di(ethyne-2,1-diyl)]dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865756-45-2
Record name 4,4'-[(2-Methyl-1,3-phenylene)di(ethyne-2,1-diyl)]dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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